molecular formula C13H19ClN2O B2526077 N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride CAS No. 2064217-79-2

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride

Cat. No.: B2526077
CAS No.: 2064217-79-2
M. Wt: 254.76
InChI Key: WXNRWABBJYANET-UHFFFAOYSA-N
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Description

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a chemical compound with the molecular formula C13H18ClN2O. It is a solid substance that is typically stored at temperatures between 2-8°C . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, influencing the expression of HIF-1α and its downstream target genes . This interaction can lead to changes in cellular metabolism and gene expression, highlighting the compound’s importance in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce the expression of HIF-1α protein and downstream target gene p21, promoting apoptosis in tumor cells . This indicates its potential use in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific proteins, such as HIF-1α, leading to its stabilization and activation under hypoxic conditions . This activation results in the transcription of target genes involved in cellular adaptation to low oxygen levels, influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting apoptosis in tumor cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall health . Understanding these metabolic pathways is essential for developing targeted therapies and optimizing the compound’s use in research and clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and activity, influencing its overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride involves the reaction of 4-piperidinylphenylamine with acetic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(Piperidin-4-yl)phenyl)acetamide N-oxide, while reduction may produce N-(4-(Piperidin-4-yl)phenyl)ethylamine .

Scientific Research Applications

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride is unique due to its specific combination of the piperidinyl and phenylacetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name

N-(4-piperidin-4-ylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRWABBJYANET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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